N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBIOUEXCKVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 4-bromoaniline with 2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, alkoxides; often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Synthetic Route
- Reactants : 4-bromoaniline, 2-chlorobenzothiazole
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Temperature : Elevated conditions to promote reaction
Medicinal Chemistry
N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies indicate its effectiveness in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Research has shown that this compound demonstrates cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Molecular docking studies reveal its binding interactions with proteins involved in cancer progression .
- Acetylcholinesterase Inhibition : Similar compounds have been identified as acetylcholinesterase inhibitors, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The structural features of this compound may enhance its ability to inhibit this enzyme .
Material Science
In material science, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Environmental Chemistry
The compound has been explored for its role as a sensor for detecting primary aromatic amines, which are persistent organic pollutants. Its high sensitivity and selectivity make it an effective tool for environmental monitoring.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In another study focused on anticancer activity, this compound was tested against several cancer cell lines. Results showed that it induced apoptosis in MCF7 cells through the activation of caspase pathways. These findings suggest that further exploration could lead to novel anticancer therapies .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Bromophenyl and Related Substituents
4-(4-Bromophenyl)-thiazol-2-amine Derivatives
A 2019 study synthesized derivatives such as N-(4-(dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine (IC50: 65 μM) and N-(4-bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (IC50: 69 μM), which exhibited moderate antimicrobial activities. These compounds differ from the target molecule by replacing the benzothiazole core with a simpler thiazole ring, yet retain the bromophenyl motif, suggesting that bromine enhances bioactivity through hydrophobic interactions or steric effects .
N-(4-Bromophenyl)-3-(4-nitrophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4f)
This fused imidazo-thiazole derivative (melting point: 255–258°C) demonstrated higher thermal stability than non-fused benzothiazoles, likely due to extended π-conjugation. Its bioactivity profile, however, remains uncharacterized in the evidence .
Functional Analogues with Methylthio and Halogen Substituents
6-(Methylthio)benzo[d]thiazol-2-amine Derivatives
The methylthio group is a key feature of the target compound. In a 2013 study, 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (3c) showed potent NO scavenging (67% at 50 μg/mL, IC50: 38.9 μg/mL) and urease inhibition (86.24% at 50 μg/mL, IC50: 28.57 μg/mL). The methoxy group’s electron-donating nature likely enhances radical stabilization, whereas the methylthio group in the target compound may offer similar or superior electron-donating capacity due to sulfur’s polarizability .
6-Bromo-4-fluorobenzo[d]thiazol-2-amine
This analog (CAS: 383131-45-1) replaces the methylthio group with bromine and fluorine at positions 6 and 4, respectively.
Bioactivity Comparison: Nitric Oxide Scavenging and Enzyme Inhibition
NO Scavenging Activity
- 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) : 67% activity at 50 μg/mL, IC50: 38.9 μg/mL .
- N-(6-bromobenzo[d]thiazol-2-yl) acetamide (4) : 92% activity at 100 μg/mL, IC50: 46.5 μg/mL .
- 6-Bromo-2-aminobenzothiazole (2): 48% activity at 50 μg/mL, IC50: 57.8 μg/mL .
The target compound’s methylthio group may outperform bromo or methoxy substituents in NO scavenging due to sulfur’s nucleophilic character, though direct comparisons require experimental validation.
Urease Inhibition
- 3c : 86.24% inhibition at 50 μg/mL, IC50: 28.57 μg/mL .
- 6-Phenylbenzo[d]thiazol-2-amine (3e) : 85% inhibition at 50 μg/mL, IC50: 26.35 μg/mL .
The bromophenyl group in the target compound could enhance urease binding via halogen bonding, similar to 3e’s phenyl group.
Physicochemical Properties
Biological Activity
N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a benzothiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound has been investigated for its potential applications in treating various diseases, particularly cancer and infectious diseases. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic potential of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Synthetic Route:
- Reactants : 4-bromoaniline, 2-chlorobenzothiazole.
- Base : Potassium carbonate.
- Solvent : Dimethylformamide (DMF).
- Temperature : Elevated conditions to promote reaction.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Properties
This compound has been evaluated for its anticancer activity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicated that it exhibits cytotoxic effects, with mechanisms likely involving interference with cellular signaling pathways related to cancer progression. Molecular docking studies have further elucidated its binding interactions with target proteins associated with cancer cell proliferation.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound can act as acetylcholinesterase inhibitors, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The compound's structural features may enhance its ability to inhibit this enzyme, thus potentially improving cognitive function by increasing acetylcholine levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural components:
- Bromine Atom : Enhances reactivity and may influence interaction with biological targets.
- Methylthio Group : Contributes to the compound's electronic properties, affecting its biological activity.
Comparative studies with similar compounds reveal that variations in substituents significantly impact their pharmacological profiles. For instance, compounds lacking the methylthio group exhibited reduced activity against various biological targets .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl, methylthio | Antimicrobial, anticancer |
| N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Chlorophenyl instead of bromophenyl | Varies based on substitution |
| N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Different position of bromine | Similar biological profile |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains using a turbidimetric method. Results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting a viable pathway for developing new antibiotics .
- Anticancer Screening : In vitro assays using MCF7 cells revealed that specific derivatives demonstrated significant cytotoxicity, indicating their potential as anticancer agents. Molecular docking studies supported these findings by showing favorable binding interactions with key proteins involved in cancer cell survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example, 2-amino-6-bromobenzothiazole derivatives are often used as precursors, with methylthio groups introduced via nucleophilic substitution . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical for yield improvement. Evidence suggests that microwave-assisted synthesis reduces reaction time and improves purity .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. For instance, the methylthio group (-SCH₃) typically appears as a singlet near δ 2.5 ppm in ¹H NMR . Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretching at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation . X-ray crystallography, where feasible, resolves crystal packing and molecular geometry .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening includes antimicrobial assays (e.g., MIC against E. coli or S. aureus) via broth microdilution , and cytotoxicity testing (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) . Urease inhibition assays (IC₅₀ determination) are also relevant, as benzothiazole derivatives exhibit enzyme-modulating properties .
Advanced Research Questions
Q. How do electronic effects of the 4-bromophenyl and methylthio groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine substituent activates the aryl ring for electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. Computational studies (DFT) can model charge distribution to predict reactivity . The methylthio group acts as a mild electron donor, stabilizing intermediates in Suzuki reactions. Experimental validation via Hammett plots or kinetic isotope effects is advised .
Q. What strategies resolve contradictions in reported antimicrobial activity data for benzothiazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in bacterial strains, assay protocols, or compound purity. Standardized testing (CLSI guidelines) and structural analogs (e.g., replacing Br with Cl or F) can isolate substituent effects. Meta-analysis of SAR studies shows that bromine enhances lipophilicity, improving membrane penetration .
Q. How can in silico methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like urease or CDK4/6 . ADMET prediction tools (e.g., SwissADME) optimize logP and bioavailability. For example, replacing the methylthio group with sulfoxide improves solubility without compromising activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
